molecular formula C10H12BrClO2 B13084953 2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol

2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol

Cat. No.: B13084953
M. Wt: 279.56 g/mol
InChI Key: YRUZQNWBFYWJFX-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol is an organic compound characterized by the presence of bromine and chlorine atoms attached to a benzyl group, which is further connected to a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction conditions often include the use of bromine and a suitable solvent, with careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, yielding a less halogenated product.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce less halogenated benzyl alcohols.

Scientific Research Applications

2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s antimicrobial properties make it useful in developing new antibiotics and studying microbial resistance.

    Industry: It is used in the formulation of preservatives, disinfectants, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to antimicrobial or other biological activities. The compound’s diol moiety may also participate in hydrogen bonding and other interactions that influence its overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol is unique due to the presence of both bromine and chlorine atoms on the benzyl group, combined with the propane-1,3-diol backbone. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H12BrClO2

Molecular Weight

279.56 g/mol

IUPAC Name

2-[(2-bromo-5-chlorophenyl)methyl]propane-1,3-diol

InChI

InChI=1S/C10H12BrClO2/c11-10-2-1-9(12)4-8(10)3-7(5-13)6-14/h1-2,4,7,13-14H,3,5-6H2

InChI Key

YRUZQNWBFYWJFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(CO)CO)Br

Origin of Product

United States

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